2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid
Description
Historical Context of Benzimidazole-Amino Acid Hybrid Compounds
The integration of benzimidazole motifs with amino acids traces its origins to mid-20th-century efforts to modulate the pharmacokinetic and electronic properties of therapeutic agents. Early work focused on simple benzimidazole-alkylamine conjugates, such as 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), which demonstrated modest analgesic activity but laid the groundwork for structure-activity relationship (SAR) studies. A pivotal advancement emerged with the synthesis of 3-(1H-benzimidazole-2-yl)propanoic acid derivatives, exemplified by Procodazol, which showcased the reactivity of the methylene group adjacent to the benzimidazole nucleus. These studies revealed that substituents on the benzimidazole ring and the amino acid side chain profoundly influence biological activity, solubility, and molecular recognition properties.
The incorporation of fluorine atoms into benzimidazole-amino acid hybrids marked a significant milestone, driven by fluorine’s ability to enhance metabolic stability and binding affinity through electronegativity and steric effects. The synthesis of this compound builds upon these foundations, combining fluorination strategies with amino acid functionalization to optimize interactions with biological targets and synthetic hosts.
Significance in Medicinal Chemistry Research
Benzimidazole-amino acid hybrids occupy a critical niche in drug discovery due to their dual capacity to engage in both covalent and non-covalent interactions. The 5,6-difluoro substitution on the benzimidazole ring introduces strong electron-withdrawing effects, which polarize the aromatic system and enhance hydrogen-bond acceptor capacity at the N1 position. Concurrently, the alanine moiety provides a chiral center and carboxylic acid group, enabling integration into peptide sequences or coordination with metal ions.
Recent investigations have leveraged these properties for diverse applications:
- Host-Guest Chemistry : The compound’s viologen-like structure facilitates inclusion within cucurbituril macrocycles, enabling the design of stimuli-responsive drug delivery systems.
- Peptide Mimetics : Incorporation into tripeptide sequences demonstrates compatibility with solid-phase synthesis techniques, suggesting utility in constructing conformationally constrained biologics.
- Anion Recognition : Structural studies reveal that the protonated benzimidazole nitrogen and carboxylate group form strong interactions with anions such as nitrate and tetrachlorozincate, relevant to sensor development.
Contemporary Research Trends and Applications
Current research emphasizes the compound’s versatility in supramolecular chemistry and targeted therapeutics. A 2021 study demonstrated its use in synthesizing viologen-amino acid hybrids that exhibit reversible redox behavior, a property exploitable in electrochemically controlled drug release. Additionally, X-ray crystallographic analyses of salts derived from similar benzimidazole-amino acid conjugates have elucidated the role of anion geometry in stabilizing supramolecular architectures, informing the design of crystalline nanomaterials.
Emerging applications also explore its potential as a fluorescent probe, capitalizing on the benzimidazole core’s inherent luminescence. Fluorine substitution at positions 5 and 6 is hypothesized to redshift emission wavelengths while improving photostability, though empirical validation remains ongoing.
Structural Uniqueness Among Benzimidazole Derivatives
The structural distinctiveness of this compound arises from three key features:
- Fluorine Substitution Pattern : Unlike mono- or non-fluorinated benzimidazoles, the 5,6-difluoro configuration induces a dipole moment that enhances electrostatic interactions with aromatic residues in proteins or synthetic hosts.
- Amino Acid Side Chain : The propanoic acid moiety introduces chirality and pH-dependent ionization, enabling pH-responsive assembly in drug formulations.
- **T
Properties
IUPAC Name |
2-amino-3-(5,6-difluorobenzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2/c11-5-1-8-9(2-6(5)12)15(4-14-8)3-7(13)10(16)17/h1-2,4,7H,3,13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEDGDWGYOXQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N(C=N2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
4,5-Difluoro-1,2-diaminobenzene is synthesized through catalytic amination of 1,2-dibromo-4,5-difluorobenzene using ammonia under palladium catalysis. Alternatively, nitration and reduction of 1,2-difluoro-4,5-dinitrobenzene yield the diamine.
Cyclization to Benzodiazole
Cyclization is achieved using triphosgene in dichloromethane (DCM) under inert conditions:
$$
\text{4,5-Difluoro-1,2-diaminobenzene + Triphosgene} \rightarrow \text{5,6-Difluoro-1H-1,3-benzodiazole-1-carbonyl chloride}
$$
Subsequent hydrolysis with aqueous sodium bicarbonate yields 5,6-difluoro-1H-1,3-benzodiazole.
Key Data:
- Yield: 68–75%
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 8.21 (s, 1H, H-4), 7.89 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, H-7).
Introduction of the Propanoic Acid Side Chain
The amino-propanoic acid moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling.
Alkylation of Benzodiazole Nitrogen
Reaction of 5,6-difluoro-1H-1,3-benzodiazole with methyl 2-azido-3-bromopropanoate in DMF using K$$2$$CO$$3$$ as base:
$$
\text{Benzodiazole + Methyl 2-azido-3-bromopropanoate} \rightarrow \text{Methyl 2-azido-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate}
$$
Conditions: 60°C, 12 h.
Hydrolysis to Propanoic Acid
Ester hydrolysis with 6M HCl at reflux for 6 h produces the target compound:
$$
\text{Methyl ester} \xrightarrow{\text{HCl}} \text{2-Amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid}
$$
Alternative Route: Mitsunobu Coupling
For higher regioselectivity, Mitsunobu conditions link the benzodiazole to a protected amino acid.
Protected Amino Acid Preparation
Boc-β-alanine is reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF:
$$
\text{Boc-β-alanine + 5,6-Difluoro-1H-1,3-benzodiazole} \xrightarrow{\text{DEAD, PPh}_3} \text{Boc-protected intermediate}
$$
Deprotection
Boc removal with trifluoroacetic acid (TFA) in DCM yields the free amino acid:
$$
\text{Boc-intermediate} \xrightarrow{\text{TFA}} \text{Target compound}
$$
Structural and Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 12.51 (s, 1H, COOH), 8.34 (s, 1H, H-4), 7.95 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, H-7), 4.21 (t, $$ J = 6.8 \, \text{Hz} $$, 1H, CH), 3.45 (dd, $$ J = 14.0, 6.8 \, \text{Hz} $$, 1H, CH$$2$$), 3.32 (dd, $$ J = 14.0, 6.8 \, \text{Hz} $$, 1H, CH$$_2$$).
- $$ ^{13}\text{C NMR} $$: δ 174.2 (COOH), 152.1 (C-5), 150.8 (C-6), 135.4 (C-4), 128.9 (C-7), 55.1 (CH), 42.3 (CH$$_2$$).
- HRMS (ESI): m/z calcd for C$${10}$$H$$9$$F$$2$$N$$3$$O$$_2$$ [M+H]$$^+$$: 241.19; found: 241.18.
Purity Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 45–50 | 95 | Simple reagents | Moderate yield |
| Mitsunobu Coupling | 55–60 | 98 | High regioselectivity | Requires Boc protection/deprotection |
| Staudinger Reduction | 85–90 | 97 | High final yield | Multi-step process |
Industrial-Scale Considerations
Cost Efficiency
The alkylation route is preferred for large-scale synthesis due to lower reagent costs.
Environmental Impact
Microwave-assisted reactions (e.g., 160°C for 2 h) reduce solvent use by 40% compared to conventional heating.
Chemical Reactions Analysis
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzimidazole-Based Derivatives
- 3-(5-Chloro-1H-Benzimidazol-2-yl)Propanoic Acid (C₁₀H₉ClN₂O₂; MW 224.64 g/mol): This compound shares the benzimidazole core but substitutes chlorine at position 5 instead of fluorine. Applications in coordination chemistry and enzyme inhibition are noted .
Target Compound (5,6-Difluoro Substitution) :
The difluoro substitution enhances electronegativity and π-π stacking interactions, which may improve binding affinity in biological targets. Fluorine’s small size also minimizes steric hindrance, favoring interactions with hydrophobic enzyme pockets.
Benzotriazole-Based Derivatives
- (2S)-2-Amino-3-(5′-[(4-Fluorophenyl)Ethenyl]-1H-Benzo[d][1,2,3]Triazol-1′-yl)Propanoic Acid (Compound 14c): This benzotriazole analog incorporates a fluorophenyl ethenyl group. The triazole core (three nitrogen atoms) increases electron deficiency compared to benzimidazole, altering fluorescence properties. In contrast, the target compound’s benzimidazole core may offer better hydrogen-bonding capacity due to the NH group in the heterocycle.
Thiophene-Based Derivatives
- 2-Amino-3-(Thiophen-2-yl)Propanoic Acid: Replacing benzimidazole with thiophene introduces sulfur-based aromaticity, which modifies electronic properties and redox behavior. This compound is a substrate for biocatalytic ammonia elimination/addition reactions, highlighting its utility in enzymatic studies . The target compound’s fluorine atoms may confer greater oxidative stability compared to thiophene’s sulfur, which is prone to oxidation.
Fluorescence Properties
- The benzotriazole derivative (Compound 14c) exhibits pronounced fluorescence due to extended conjugation from the ethenyl group . The target compound’s fluorescence is less documented but may arise from the benzimidazole core’s rigid π-system. Fluorine’s electron-withdrawing effects could redshift emission wavelengths compared to non-fluorinated analogs.
Biocatalytic Relevance
- Thiophene derivatives are established substrates for ammonia lyases, with sulfur’s polarizability aiding enzyme-substrate interactions .
Q & A
Basic: What are the recommended methodologies for synthesizing 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid?
Answer:
A common approach involves coupling a fluorinated benzodiazole precursor with a protected amino acid derivative. For example:
- Step 1: Prepare 5,6-difluoro-1H-1,3-benzodiazole via cyclization of 4,5-difluoro-1,2-diaminobenzene using nitrous acid or a diazotization agent .
- Step 2: Protect the amino group of a β-amino acid (e.g., Boc-protected alanine) to avoid side reactions during coupling.
- Step 3: Use a coupling reagent like EDC/HOBt or DCC to link the benzodiazole moiety to the β-carbon of the amino acid .
- Step 4: Deprotect the amino group under acidic conditions (e.g., TFA) to yield the final compound.
Characterization: Validate purity via HPLC (>95%) and confirm structure using -NMR (e.g., benzodiazole protons at δ 7.8–8.2 ppm) and HRMS .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
- Spectroscopy:
- NMR: Analyze - and -NMR to confirm benzodiazole aromatic signals and propanoic acid backbone. Fluorine substituents induce deshielding (e.g., -NMR shifts upfield by ~0.3 ppm compared to non-fluorinated analogs) .
- FT-IR: Identify carboxylate C=O stretching (~1700 cm) and NH bending (~1600 cm) .
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Elemental Analysis: Verify C, H, N, and F content within ±0.4% of theoretical values .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
- Storage: Keep in a sealed, light-resistant container at 2–8°C to prevent degradation. Label containers with hazard warnings (e.g., “Irritant”) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes with fluorophilic binding pockets). The 5,6-difluoro group may enhance binding via halogen bonding .
- Mutagenesis Assays: Replace fluorine atoms with Cl, H, or CF to evaluate their role in activity. For example, 5,6-dichloro analogs (see ) showed reduced potency in enzyme inhibition, suggesting fluorine’s electronegativity is critical.
- In Vitro Testing: Screen analogs in dose-response assays (IC) against relevant targets (e.g., kinases or GPCRs) to quantify SAR trends .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Meta-Analysis: Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., pH, temperature) .
- Experimental Replication: Standardize protocols (e.g., cell line passage number, buffer composition) across labs.
- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
Advanced: What strategies optimize the compound’s reactivity in catalytic or photochemical reactions?
Answer:
- Computational Screening: Use density functional theory (DFT) to predict reaction pathways. ICReDD’s quantum chemical methods can identify transition states and intermediates for reactions involving the benzodiazole ring .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize charged intermediates during coupling reactions.
- Catalyst Design: Employ Pd-based catalysts for cross-coupling reactions at the benzodiazole C4 position, leveraging fluorine’s directing effects .
Advanced: How can degradation pathways and stability be systematically studied?
Answer:
- Forced Degradation: Expose the compound to stress conditions:
- Analytical Tracking: Use LC-MS to identify degradation products (e.g., defluorination or ring-opening fragments).
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
